5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Description

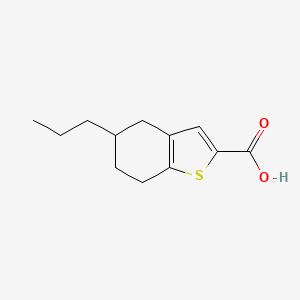

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound featuring a tetrahydrobenzothiophene core with a propyl substituent at position 5 and a carboxylic acid group at position 2.

Properties

IUPAC Name |

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h7-8H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDWTNRKBDWLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=C(C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407394 | |

| Record name | 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667436-13-7 | |

| Record name | 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted cyclohexanone with sulfur and a carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Synthesis Pathways

The synthesis of 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves the following steps:

- Formation of Benzothiophene Core : The initial step includes synthesizing the benzothiophene structure through cyclization reactions.

- Carboxylation : The introduction of the carboxylic acid group can be achieved via various methods, including the use of carbon dioxide under pressure or through reaction with suitable carboxylating agents.

- Purification : The final compound is purified through recrystallization or chromatography.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data suggests its potential as an antimicrobial agent in clinical settings.

Medicinal Applications

The compound has been explored for its analgesic properties. A study evaluated its effectiveness using the "hot plate" method on laboratory animals:

| Compound | ED50 (mg/kg) |

|---|---|

| 5-Propyl-4,5,6,7-tetrahydro... | 21.00 ± 1.46 |

| Metamizole | 16.60 ± 1.00 |

These findings indicate that it may provide pain relief comparable to established analgesics.

Case Study 1: Antimicrobial Efficacy

A study published in Chimica Techno Acta evaluated the antimicrobial efficacy of various derivatives of benzothiophene compounds. The results demonstrated that derivatives of this compound showed promising activity against resistant strains of bacteria and fungi.

Case Study 2: Analgesic Activity

In another investigation conducted by Ural Federal University, derivatives of this compound were synthesized and tested for analgesic activity against a control group treated with metamizole. The results indicated that certain derivatives exhibited enhanced analgesic effects.

Mechanism of Action

The mechanism of action of 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

- Melting Points : The 3-methyl analog exhibits a high melting point (~220°C), attributed to strong intermolecular hydrogen bonding between carboxylic acid groups and the rigid tetrahydrobenzothiophene core . The 5-propyl derivative is expected to have a lower melting point due to increased conformational flexibility.

- Spectroscopic Characterization :

- NMR : For the 3-methyl analog, the absence of an aldehyde proton (δ ~9–10 ppm) and the presence of a methyl singlet (δ 2.41 ppm) in the ¹H NMR spectrum confirm successful reduction . Similar shifts would be expected for the 5-propyl analog, with additional signals for the propyl chain (δ 0.5–1.5 ppm).

- IR : Strong C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3500 cm⁻¹) are characteristic of the carboxylic acid group across all analogs .

Biological Activity

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS No. 40133-07-1) is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

The molecular formula of this compound is C₉H₁₀O₂S with a molecular weight of 182.24 g/mol. It features a high gastrointestinal absorption rate and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system (CNS) activity .

Biological Activities

Research indicates that benzothiophene derivatives exhibit a wide array of biological activities, including:

-

Anticancer Activity :

- Benzothiophene compounds have shown significant anticancer properties through various mechanisms. Studies suggest that structural modifications can enhance their efficacy against different cancer cell lines . For instance, the compound's interaction with specific cellular targets leads to apoptosis in cancer cells.

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Anticonvulsant Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key factors include:

- Electrostatic interactions : These play a critical role in binding affinity to biological targets.

- Polar Surface Area (PSA) : Correlations between PSA and activity highlight the importance of molecular geometry in drug design .

Case Studies

Several studies have evaluated the biological activities of related benzothiophene compounds:

| Study | Activity Assessed | Findings |

|---|---|---|

| Study A | Anticancer | Significant reduction in tumor growth in vitro |

| Study B | Anti-inflammatory | Reduced cytokine production in animal models |

| Study C | Antimicrobial | Effective against multiple bacterial strains |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted thiophene precursors or esterification followed by hydrolysis. For example, derivatives of tetrahydrobenzothiophene carboxylic acids are often prepared by refluxing sodium salts of dicarboxylic acids with alcohols (e.g., methanol) under acidic conditions . Critical parameters include pH control (e.g., pH ~5 for crystallization) and solvent selection (e.g., ethanol for recrystallization).

- Data : Typical yields range from 70% to 94% for analogous tetrahydrobenzothiophene esters, as seen in ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .

Q. How can the crystal structure and hydrogen-bonding patterns of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction (XRD) is essential. For related structures (e.g., 5-(methoxycarbonyl)thiophene-2-carboxylic acid), the monoclinic system (space group P2₁/c) is observed, with O–H···O hydrogen bonds forming centrosymmetric dimers .

- Key Parameters :

| Lattice Parameters | Values |

|---|---|

| a (Å) | 7.524 |

| b (Å) | 12.803 |

| c (Å) | 10.291 |

| β (°) | 93.2 |

Advanced Research Questions

Q. What computational strategies are suitable for predicting the biological activity of this compound, particularly in anti-inflammatory applications?

- Methodology : Molecular docking studies (e.g., using AutoDock Vina) can assess interactions with targets like cyclooxygenase-2 (COX-2). For example, derivatives of 4,5-diaryl thiophene-2-carboxylic acid show binding affinities correlated with substituent electronegativity (e.g., -NO₂ or -Cl groups enhance activity) .

- Data : In silico models for similar compounds report binding energies ranging from -7.2 to -9.8 kcal/mol .

Q. How do substituents on the tetrahydrobenzothiophene core influence spectroscopic properties (e.g., NMR, IR)?

- Methodology :

- IR : Carboxylic acid C=O stretches appear at ~1720–1680 cm⁻¹, while thiophene ring vibrations occur at ~1520–1480 cm⁻¹ .

- NMR : Propyl substituents on the tetrahydro ring produce distinct ¹H-NMR signals: δ 0.8–1.6 ppm (CH₂/CH₃) and δ 2.4–3.1 ppm (protons adjacent to sulfur) .

Q. What in vitro or in vivo models are appropriate for evaluating the metabolic stability of this compound?

- Methodology : Use hepatic microsomal assays (e.g., rat liver S9 fraction) to measure half-life (t₁/₂) and intrinsic clearance (CLint). For structurally related benzothiophene derivatives, CLint values range from 12–45 mL/min/kg, with ester derivatives showing improved stability over free acids .

Q. How can structural analogs of this compound resolve contradictions in reported anti-inflammatory vs. cytotoxic effects?

- Methodology : Perform SAR studies by systematically modifying the propyl chain or carboxylic acid group. For instance, replacing the propyl group with a hydroxypropoxy moiety reduces cytotoxicity (IC₅₀ > 100 μM) while retaining COX-2 inhibition (IC₅₀ ~1.2 μM) .

Methodological Notes

- Synthetic Optimization : Catalytic hydrogenation or Pd-mediated cross-coupling can introduce substituents at the 5-position .

- Analytical Validation : High-resolution mass spectrometry (HRMS) and elemental analysis are critical for purity assessment (>98% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.